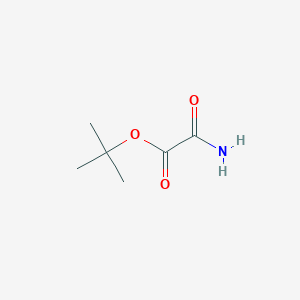

tert-Butyl (2-methylallyl)carbamate

Übersicht

Beschreibung

Tert-butyl (2-methylallyl)carbamate is a chemical compound that falls within the broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). While the specific compound tert-butyl (2-methylallyl)carbamate is not directly mentioned in the provided papers, the general class of tert-butyl carbamates is well-represented and serves as key intermediates in organic synthesis, with applications ranging from the synthesis of pharmaceuticals to the development of novel protease inhibitors .

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in the presence of various reagents. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared using sodium benzenesulfinate and formic acid . Other synthetic approaches include the use of lithium powder and catalytic DTBB to generate functionalized carbamates , and asymmetric aldol reactions to set stereogenic centers . The synthesis of tert-butyl carbamates can also be achieved through a series of protection and deprotection steps, as demonstrated in the synthesis of intermediates for natural products .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carbamate moiety. The molecular structure and conformational stability of related compounds have been investigated using computational methods such as Hartree-Fock (HF) and density functional theory (DFT), which provide insights into the optimized bond lengths, angles, and vibrational frequencies10.

Chemical Reactions Analysis

Tert-butyl carbamates participate in a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines . They can also undergo directed lithiation, allowing for the introduction of various electrophiles to generate substituted products . Additionally, tert-butyl carbamates can serve as intermediates in the synthesis of biologically active compounds, such as protease inhibitors and carbocyclic analogues of nucleotides .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These properties include solubility, melting and boiling points, and stability, which are essential for their application in organic synthesis. The reactivity of tert-butyl carbamates can be tailored by the introduction of different substituents, which can affect their electrophilic and nucleophilic behavior . The vibrational spectra of related compounds have been studied to understand their physical properties better10.

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Ceftolozane

- Application Summary: tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate is an important intermediate in the synthesis of ceftolozane, a new intravenous fifth-generation cephalosporin antibiotic .

- Methods of Application: The compound was obtained in an overall yield of 59.5% via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .

- Results: Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .

2. Enzymatic Kinetic Resolution

- Application Summary: tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate, a compound similar to tert-Butyl (2-methylallyl)carbamate, is used in the enzymatic kinetic resolution (EKR) catalyzed by lipases .

- Methods of Application: The enzymatic kinetic resolution of tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate was achieved via lipase-catalyzed transesterification reaction .

- Results: The enzymatic process showed excellent enantioselectivity (E > 200). The optically pure ®- and (S)-enantiomers of tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate were easily transformed into the corresponding ®- and (S)-1-(2-aminophenyl)ethanols .

3. Palladium-Catalyzed Synthesis

Safety And Hazards

Zukünftige Richtungen

Tert-Butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . These applications suggest potential future directions for the use of this compound in organic synthesis.

Eigenschaften

IUPAC Name |

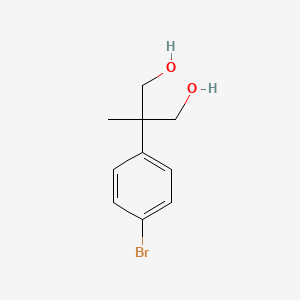

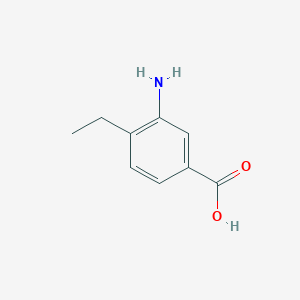

tert-butyl N-(2-methylprop-2-enyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(2)6-10-8(11)12-9(3,4)5/h1,6H2,2-5H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDCLOGKZOTPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-methylallyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1281815.png)

![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)